

Spectroscopic Profile of 1-(4-Amino-2-nitrophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Amino-2-nitrophenyl)ethanone

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Amino-2-nitrophenyl)ethanone**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.

Please note: Extensive searches of available scientific literature and databases did not yield experimentally obtained spectroscopic data for **1-(4-Amino-2-nitrophenyl)ethanone**. The data presented herein is based on predicted values from computational models and characteristic frequencies for the functional groups present in the molecule.

Chemical Structure and Properties

Chemical Name: **1-(4-Amino-2-nitrophenyl)ethanone** Molecular Formula: $C_8H_8N_2O_3$

Molecular Weight: 180.16 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(4-Amino-2-nitrophenyl)ethanone**. These values are computationally generated and should be used as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	d	1H	Ar-H
~7.2	dd	1H	Ar-H
~6.8	d	1H	Ar-H
~6.0	br s	2H	-NH ₂
2.5	s	3H	-C(O)CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~198	C=O
~150	Ar-C (C-NH ₂)
~148	Ar-C (C-NO ₂)
~132	Ar-C
~125	Ar-C
~118	Ar-C
~115	Ar-C
~28	-C(O)CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3200	Strong, Broad	N-H	Stretching (Amino group)
3100 - 3000	Medium	C-H	Aromatic Stretching
~1680	Strong	C=O	Ketone Stretching
1600 - 1450	Medium-Strong	C=C	Aromatic Ring Stretching
1550 - 1490	Strong	N-O	Asymmetric Stretching (Nitro group)
1370 - 1330	Strong	N-O	Symmetric Stretching (Nitro group)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/z	Interpretation
180	[M] ⁺ (Molecular Ion)
165	[M - CH ₃] ⁺
138	[M - NO ₂] ⁺
120	[M - NO ₂ - H ₂ O] ⁺ (from rearrangement)
92	[C ₆ H ₆ N] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as **1-(4-Amino-2-nitrophenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Parameters:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Parameters:** Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000 to 400 cm^{-1} .

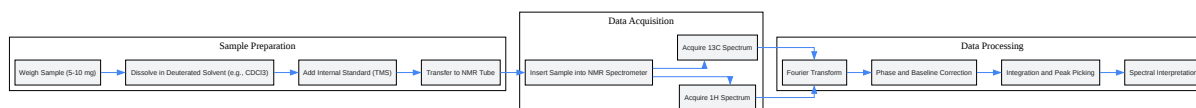
- Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.
- **Ionization Method:** Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule $[M+H]^+$. Electron ionization (EI) can also be used, which would generate the molecular ion $[M]^+$ and characteristic fragment ions.
- **Mass Analysis:** Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.



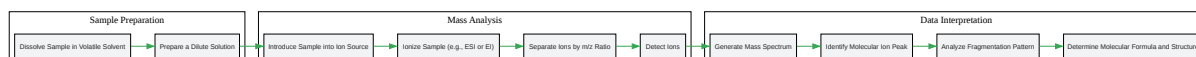
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Caption: General workflow for NMR spectroscopy.



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Caption: General workflow for FT-IR spectroscopy.



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Caption: General workflow for Mass Spectrometry.

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